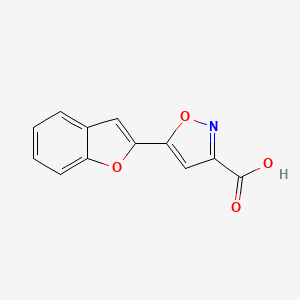
(3-Fluoro-4-methoxyphenyl)thiourea
Descripción general
Descripción
“(3-Fluoro-4-methoxyphenyl)thiourea” is a chemical compound with the molecular formula C8H9FN2OS. It has a molecular weight of 200.24 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H9FN2OS/c1-12-7-3-2-5(4-6(7)9)11-8(10)13/h2-4H,1H3,(H3,10,11,13) . This indicates the presence of fluorine, methoxy, and thiourea groups in the molecule .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 200.24 .Aplicaciones Científicas De Investigación
Structural Characterization and Molecular Interactions
Crystal Structure Analysis : Studies have shown that compounds similar to (3-Fluoro-4-methoxyphenyl)thiourea exhibit specific crystal structures and molecular interactions. For example, a study on 1-(2-Hydroxyethyl)-3-(3-methoxyphenyl)thiourea reported that the 3-methoxyphenyl unit is almost planar, and the crystal is stabilized by hydrogen bonds, forming a three-dimensional network (Hyeong Choi et al., 2010).
Molecular Docking and DNA Binding : Another study on 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea highlighted its synthesis, characterization, and molecular docking with DNA. The study indicated that the compound binds with DNA and has a significant cytotoxicity against cancer cell lines, which suggests its potential in medical research for developing new therapeutic agents (Mushtaque et al., 2016).
Synthesis and Chemical Properties
Synthesis and Antimicrobial Activities : The synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and their antimicrobial activity showcases the chemical versatility and potential bioactivity of compounds structurally related to this compound. These compounds displayed excellent antimicrobial activity, indicating their potential as leads for developing new antimicrobial agents (Divyaraj Puthran et al., 2019).
Electronic Properties Tuning : Research on 3-Fluoro-4-hexylthiophene, although not directly thiourea, highlights the approach to tuning electronic properties of conjugated polythiophenes for potential applications in electronic and optoelectronic devices. This demonstrates the broader applicability of fluorinated and methoxy-substituted thiophenes in material science (Frédéric Gohier et al., 2013).
Potential Bioactive Properties
Anticancer Activity : A study on the synthesis of eperezolid-like molecules, including derivatives of thiourea, and their evaluation for antimicrobial activities highlights the potential of these compounds in developing new therapeutic agents. The study specifically mentions high anti-Mycobacterium smegmatis activity, pointing towards the relevance of such compounds in treating bacterial infections (Meltem Yolal et al., 2012).
Design and Antiproliferative Properties : The discovery of new anticancer thiourea-azetidine hybrids emphasizes the design, synthesis, and in vitro antiproliferative activities of thiourea compounds. This study suggests significant anticancer potential, underscoring the importance of structural modification in thiourea derivatives to enhance their bioactivity (Deepa R. Parmar et al., 2021).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit antimicrobial and anticancer activities , suggesting that the compound may interact with targets related to these biological processes.
Mode of Action
It is known that thiourea derivatives can interact with biological targets in a variety of ways, potentially leading to changes in cellular function .
Biochemical Pathways
Given the compound’s potential antimicrobial and anticancer activities , it may be inferred that it could affect pathways related to cell growth and proliferation.
Result of Action
Based on the reported antimicrobial and anticancer activities of similar compounds , it can be inferred that the compound may induce cell death or inhibit cell growth in certain contexts.
Análisis Bioquímico
Biochemical Properties
(3-Fluoro-4-methoxyphenyl)thiourea plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. One of the primary interactions involves the inhibition of enzymes that contain thiol groups, such as cysteine proteases. The thiourea moiety in this compound can form covalent bonds with the thiol groups of these enzymes, leading to their inhibition. Additionally, this compound has been shown to interact with metal ions, forming coordination complexes that can modulate the activity of metalloenzymes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating the levels of ROS, this compound can affect gene expression and cellular metabolism. For instance, the compound can induce oxidative stress in cancer cells, leading to apoptosis or programmed cell death . Furthermore, this compound has been reported to inhibit the proliferation of certain cancer cell lines by interfering with their metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects primarily through the inhibition of thiol-containing enzymes, as mentioned earlier. This inhibition occurs via the formation of covalent bonds between the thiourea moiety and the thiol groups of the enzymes. Additionally, this compound can bind to metal ions, forming coordination complexes that alter the activity of metalloenzymes. These interactions can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Prolonged exposure to light and heat can lead to the breakdown of this compound, resulting in the formation of degradation products that may have different biochemical properties . Long-term studies have shown that the compound can induce sustained oxidative stress in cells, leading to chronic cellular damage and altered metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, with no significant impact on overall health and cellular function. At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where a certain dosage level triggers a significant increase in adverse effects. These findings highlight the importance of careful dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its interactions with thiol-containing enzymes and metal ions. The compound can modulate the activity of enzymes involved in oxidative stress responses, such as glutathione peroxidase and superoxide dismutase . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites, such as glutathione and reactive oxygen species . These interactions can lead to changes in cellular redox balance and overall metabolic activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation. The compound has been found to accumulate in specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been observed to localize primarily in the mitochondria and endoplasmic reticulum, where it can interact with key enzymes and proteins involved in oxidative stress responses and metabolic processes . Targeting signals and post-translational modifications may direct this compound to these specific compartments, enhancing its efficacy in modulating cellular function .
Propiedades
IUPAC Name |
(3-fluoro-4-methoxyphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2OS/c1-12-7-3-2-5(4-6(7)9)11-8(10)13/h2-4H,1H3,(H3,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFJWZZVBHYNSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{Methyl[(3-nitrophenyl)carbamoyl]amino}acetic acid](/img/structure/B1438590.png)

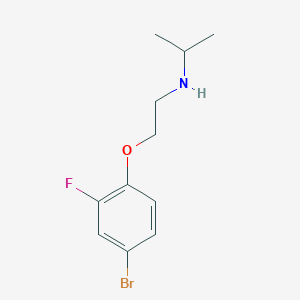
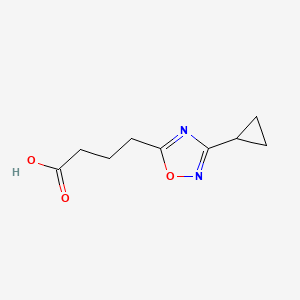

![[5-(2-Fluorophenyl)isoxazol-3-yl]acetonitrile](/img/structure/B1438596.png)
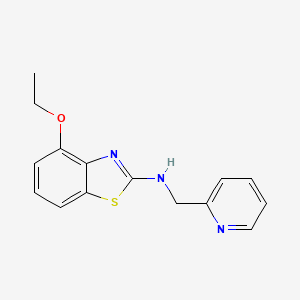


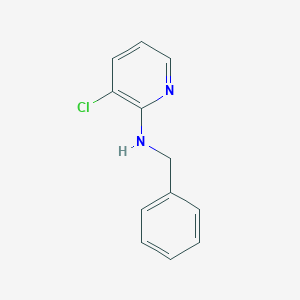
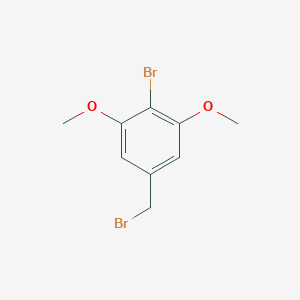
![8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1438608.png)
